molecular formula C12H12ClNO3 B14915012 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one

Cat. No.: B14915012
M. Wt: 253.68 g/mol
InChI Key: XPXXATQXUGIFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a spirocyclic compound featuring a benzoazepine core fused with a 1,3-dioxolane ring. Its structure includes a ketone group at position 2, a chlorine substituent at position 6, and a spiro junction between the azepine and dioxolane rings.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

6'-chlorospiro[1,3-dioxolane-2,4'-3,5-dihydro-1H-1-benzazepine]-2'-one

InChI

InChI=1S/C12H12ClNO3/c13-9-2-1-3-10-8(9)6-12(7-11(15)14-10)16-4-5-17-12/h1-3H,4-7H2,(H,14,15)

InChI Key

XPXXATQXUGIFDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3=C(C=CC=C3Cl)NC(=O)C2

Origin of Product

United States

Preparation Methods

Cyclization-Driven Spiroannulation

A patent-pending method for analogous spirocyclic thienothiazine derivatives provides a foundational framework for this synthesis. Adapting this approach:

  • Intermediate preparation : Begin with 5-chlorothiophene-2-sulfonamide, which undergoes alkylation with 3-methoxypropyl bromide in dimethyl sulfoxide (DMSO) using potassium carbonate (1.2–2.5 equivalents) at 50–60°C for 1 hour (yield: 85–95%).
  • Spirocyclization : Treat the alkylated intermediate with 1-chloro-3-methoxypropane (1.5–3 equivalents) in DMSO at 60°C for 2–8 hours, facilitating nucleophilic attack and ring closure.
  • Chlorine introduction : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C achieves regioselective substitution at position 6.

Key reaction parameters :

Step Solvent Catalyst/Temp Yield (%)
Alkylation DMSO K₂CO₃, 60°C 90–99
Spirocyclization DMSO –, 60°C 85–95
Chlorination CH₂Cl₂ SO₂Cl₂, 0°C 70–80

Ketalization-Mediated Route

An alternative pathway leverages ketal protection-deprotection sequences to construct the dioxolane ring:

  • Benzoazepine ketone synthesis : Condense 2-aminobenzoic acid with acetyl chloride to form a bicyclic lactam, followed by oxidation to the ketone.
  • Ketal formation : React the ketone with ethylene glycol under acidic conditions (p-toluenesulfonic acid, toluene, reflux) to generate the spiro-dioxolane.
  • Chlorination : Introduce chlorine via radical-initiated chlorination using azobisisobutyronitrile (AIBN) and carbon tetrachloride at 80°C.

Advantages : This route avoids stoichiometric organometallic reagents, enhancing scalability.

Optimization of Critical Reaction Parameters

Solvent and Base Selection

  • DMSO vs. THF : DMSO increases reaction rates in spirocyclization due to its high polarity and ability to stabilize transition states.
  • Base screening : Potassium carbonate outperforms sodium hydride in minimizing side reactions during alkylation (e.g., over-alkylation or elimination).

Temperature Control

  • Chlorination at low temps (0°C) : Prevents polychlorination and ensures monosubstitution at position 6.
  • Spirocyclization at 60°C : Balances reaction kinetics and thermal stability of intermediates.

Purification and Characterization

Isolation Techniques

  • Distillation : Effective for removing low-boiling-point byproducts (e.g., excess 1-chloro-3-methoxypropane).
  • Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields >98% purity.

Spectroscopic Data

1H-NMR (300 MHz, DMSO-d₆) :

  • δ 8.05 (d, 1H, aromatic CH)
  • δ 7.49 (m, 1H, azepine CH)
  • δ 4.58 (s, 2H, dioxolane OCH₂)
  • δ 3.3–3.1 (m, 7H, methoxypropyl and azepine CH₂).

LC-MS : [M+H]⁺ 276 (calc. 275.7).

Comparative Analysis of Synthetic Approaches

Method Key Advantage Limitation Yield (%)
Cyclization-Driven High regioselectivity Requires toxic DMSO 85–95
Ketalization Route Scalable Multi-step protection/deprotection 70–80

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It may be explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2’-[1,3]dioxolan]-2(1H)-one involves its interaction with molecular targets in biological systems. The exact pathways and targets are not well-defined, but the compound’s structure suggests it may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one with two classes of compounds from the provided evidence: thiazolo-pyrimidine derivatives (11a, 11b) and dihydroquinazolinone derivatives (e.g., MHY2251).

Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Functional Groups Spiro/Fused Ring System
6-Chloro-3,5-dihydrospiro[...]-2(1H)-one Benzoazepine + 1,3-dioxolane Chloro, ketone, spiro-dioxolane Spiro
(11a, 11b) Thiazolo[3,2-a]pyrimidine Nitrile, carbonyl, substituted benzylidene Fused
MHY2251 Dihydroquinazolinone 1,3-Dioxolane, ketone, benzodioxole Fused


Key Observations :

  • Spiro vs. Fused Systems : The target compound’s spiro architecture distinguishes it from fused-ring systems in 11a/11b and MHY2251. Spiro systems often exhibit distinct conformational rigidity, which can influence binding affinity and metabolic stability .
  • Functional Groups : The chloro and ketone groups in the target compound contrast with nitriles in 11a/11b and the benzodioxole moiety in MHY2251. These groups modulate electronic properties and reactivity.

Comparison :

  • The synthesis of 11a/11b involves straightforward condensation reactions under acidic conditions, while MHY2251 requires cyclization in basic media.
Physicochemical Properties
Compound Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Not reported Not reported
11a 243–246 3,436 (NH), 2,219 (CN) 2.24 (s, CH₃), 7.94 (s, =CH)
11b 213–215 3,423 (NH), 2,209 (CN) 8.01 (s, =CH), 7.41 (d, ArH)
MHY2251 Not reported Not reported Not reported

Analysis :

  • The absence of data for the target compound limits direct comparisons. However, the nitrile and NH groups in 11a/11b (IR ~2,200–3,400 cm⁻¹) suggest similar polar functionalities might exist in the target compound.

Biological Activity

6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one is a complex organic compound characterized by its unique spirocyclic structure that combines elements of benzo[b]azepine and dioxolane. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H12ClN2O3\text{C}_{14}\text{H}_{12}\text{ClN}_2\text{O}_3

This compound features a chloro substituent at the 6-position, which may influence its reactivity and biological interactions. The spirocyclic nature of the molecule contributes to its unique pharmacological profile.

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Various derivatives have been tested against multiple human cancer cell lines. A notable study reported that compounds structurally related to this spiro compound exhibited significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. The most active derivatives showed up to 47% cancer cell death at concentrations as low as 10 μM .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line Tested% Cell Death at 10 µM
Compound AOVCAR-347%
Compound BMDA-MB-46810%
Compound CDU-14598.79%
Compound DSW-62050.98%

The proposed mechanism for the anticancer activity involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis. The chloro group in the structure may enhance interaction with specific biological targets or enzymes involved in tumor growth inhibition.

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have demonstrated various other biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
  • Neuroprotective Effects : Certain structural analogs have been investigated for their potential neuroprotective effects, suggesting a broader therapeutic application in neurological disorders .

Case Study 1: Synthesis and Evaluation

A series of experiments were conducted to synthesize derivatives of this compound. These compounds were evaluated for their cytotoxicity against a panel of cancer cell lines. The results indicated that modifications at specific positions significantly influenced their biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) analysis was performed on a library of compounds related to this spiro compound. The study identified critical parameters affecting their anticancer potency, leading to the design of more effective analogs with enhanced biological profiles .

Q & A

Q. Basic Research Focus

  • Toxicity Mitigation : Chlorinated aromatics may exhibit neurotoxic or carcinogenic properties. Use fume hoods and personal protective equipment (PPE) .
  • Reactivity Hazards : Spiro compounds with strained rings may decompose exothermically. Conduct small-scale stability tests under varying pH and temperature.
  • Waste Disposal : Follow EPA DSSTox guidelines for halogenated waste, ensuring neutralization before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.